![molecular formula C17H17N3O5 B2833763 N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide CAS No. 708242-45-9](/img/structure/B2833763.png)
N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, commonly referred to as BFCP, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various fields. BFCP has been studied as a potential therapeutic agent, a drug delivery system, and as a catalyst.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A series of 5-arylfuran-2-carboxamide derivatives, including compounds structurally related to N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, were synthesized and evaluated for their potential as urotensin-II receptor antagonists. One of the compounds showed high potency and an acceptable pharmacokinetic profile, indicating a potential application in treating disorders related to this receptor (Chae Jo Lim et al., 2019).
Anti-Tuberculosis Activity
- New analogues of anti-tuberculosis agents featuring furan-2-carboxylic acid moieties demonstrated improved bioavailability and anti-tuberculosis activity. These findings highlight the compound's role in enhancing the efficacy of treatments against tuberculosis (Rajendra Tangallapally et al., 2006).
Antipsychotic Potential
- Research on heterocyclic carboxamides, including compounds structurally similar to the discussed chemical, showed potential as antipsychotic agents. Some derivatives exhibited significant in vivo activities and a favorable profile for minimizing extrapyramidal side effects (M. H. Norman et al., 1996).
Antidepressant and Antianxiety Activities
- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activities in preclinical models, indicating their potential therapeutic application in mental health disorders (J. Kumar et al., 2017).
Enzyme Inhibition
- Compounds featuring the furan and piperazine ring structure were evaluated for enzyme inhibition and hemolytic activity. Some of these compounds showed considerable inhibitory activity against the butyrylcholinesterase enzyme, suggesting potential applications in treating diseases related to enzyme dysfunction (M. Abbasi et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
Similar compounds have shown good selectivity between cancer cells and normal cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-16(14-2-1-9-23-14)19-5-7-20(8-6-19)17(22)18-12-3-4-13-15(10-12)25-11-24-13/h1-4,9-10H,5-8,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMRGKLMVRNVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.